molecular formula C10H18NaO2 B1587406 Sodium cyclohexanebutyrate CAS No. 61886-29-1

Sodium cyclohexanebutyrate

Cat. No.: B1587406
CAS No.: 61886-29-1
M. Wt: 193.24 g/mol
InChI Key: SIRJCOVJOZIMDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium cyclohexanebutyrate (CAS: 61886-29-1) is a sodium salt of cyclohexanebutyric acid, with the molecular formula C₁₀H₁₇NaO₂ and a molecular weight of 192.17 g/mol. It is primarily utilized in analytical chemistry, particularly in atomic absorption spectroscopy (AAS) as a certified reference material due to its well-defined sodium content (min. 10%) . Its solubility in polar solvents like water makes it suitable for applications requiring precise metal quantification.

Properties

CAS No.

61886-29-1

Molecular Formula

C10H18NaO2

Molecular Weight

193.24 g/mol

IUPAC Name

sodium;4-cyclohexylbutanoate

InChI

InChI=1S/C10H18O2.Na/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h9H,1-8H2,(H,11,12);

InChI Key

SIRJCOVJOZIMDZ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CCCC(=O)[O-].[Na+]

Canonical SMILES

C1CCC(CC1)CCCC(=O)O.[Na]

Other CAS No.

61886-29-1

Pictograms

Irritant

Related CAS

4441-63-8 (Parent)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium cyclohexanebutyrate can be synthesized through the neutralization of cyclohexanebutanoic acid with sodium hydroxide. The reaction typically involves dissolving cyclohexanebutanoic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the crystalline sodium salt .

Industrial Production Methods: In industrial settings, the production of cyclohexanebutanoic acid, sodium salt follows a similar neutralization process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often subjected to additional purification steps, such as recrystallization, to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Sodium cyclohexanebutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium cyclohexanebutyrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexanebutanoic acid, sodium salt involves its interaction with specific molecular targets and pathways. The sodium ion plays a crucial role in maintaining the ionic balance in biological systems, while the cyclohexanebutanoic acid moiety can interact with various enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular functions .

Comparison with Similar Compounds

The cyclohexanebutyrate group forms salts and esters with diverse metals and organic moieties, each exhibiting distinct physicochemical properties and applications. Below is a detailed comparison:

Metal Cyclohexanebutyrates

Table 1: Key Properties of Metal Cyclohexanebutyrates
Compound CAS Number Formula Molecular Weight (g/mol) Melting Point/Decomposition Applications Safety Information
Sodium cyclohexanebutyrate 61886-29-1 C₁₀H₁₇NaO₂ 192.17 Not reported AAS calibration, chemical synthesis Handle with care; low acute toxicity
Calcium cyclohexanebutyrate 110861-66-0 C₂₀H₃₄CaO₄ 378.56 260°C Microsphere encapsulation, electronics (charge transport) Research use only; stable in solid state
Copper(II) cyclohexanebutyrate - C₂₀H₃₄CuO₄ 404.05 126°C (decomposition) Catalysis, material science Decomposes at high temps; avoid inhalation
Lead(II) cyclohexanebutyrate 62637-99-4 C₂₀H₃₄PbO₄ 593.6* Not reported Limited industrial use Carcinogen ; harmful if inhaled/swallowed
Zinc cyclohexanebutyrate 38582-18-2 C₂₀H₃₄ZnO₄ 403.38 Not reported Unspecified industrial processes Moderate toxicity; handle with gloves
Cobalt cyclohexanebutyrate 38582-17-1 C₂₀H₃₄CoO₄ 427.88 Not reported Catalysis, material coatings Potential heavy metal toxicity

Note: Molecular weights for Pb, Zn, and Co salts are calculated based on their formulas. Discrepancies in reported values (e.g., Copper’s MW of 404.05 vs. calculated 401.55) may arise from hydration or impurities .

Key Findings:
  • Solubility : Sodium salts (e.g., Na⁺) exhibit higher aqueous solubility compared to divalent metal salts (e.g., Ca²⁺, Cu²⁺), which are often sparingly soluble .
  • Thermal Stability : Calcium cyclohexanebutyrate demonstrates exceptional stability (melting point: 260°C), making it suitable for high-temperature electronic applications . In contrast, Copper(II) cyclohexanebutyrate decomposes at 126°C, limiting its use in thermally demanding environments .
  • Toxicity: Lead(II) cyclohexanebutyrate is classified as a carcinogen, highlighting the importance of regulatory compliance during disposal . Other metals like Zinc and Cobalt require standard laboratory safety protocols.

Organic Cyclohexanebutyrate Esters

Allyl Cyclohexanebutyrate (CAS: 7493-65-4)
  • Formula : C₁₃H₂₂O₂; MW : 210.31 g/mol.
  • Applications : Used in fragrance synthesis and organic reactions due to its ester functionality. Unlike metal salts, it is lipophilic and soluble in organic solvents .
  • Safety: No specific hazards reported, but standard ester handling precautions apply.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium cyclohexanebutyrate
Reactant of Route 2
Reactant of Route 2
Sodium cyclohexanebutyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.